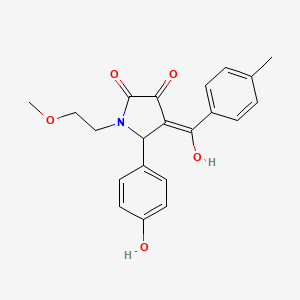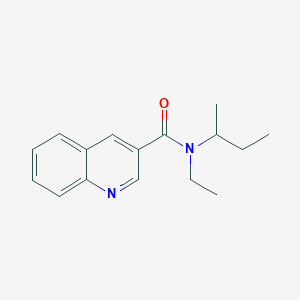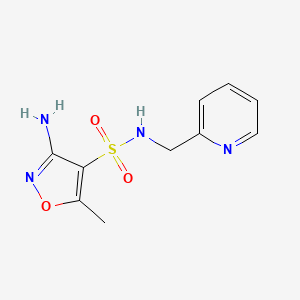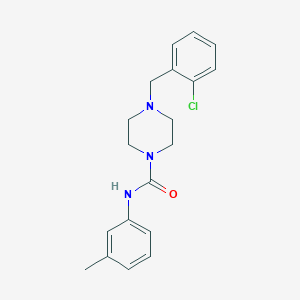![molecular formula C24H28N2O2 B5298745 N-{4-[(2-oxo-1-pyrrolidinyl)methyl]benzyl}-1-phenylcyclopentanecarboxamide](/img/structure/B5298745.png)
N-{4-[(2-oxo-1-pyrrolidinyl)methyl]benzyl}-1-phenylcyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[(2-oxo-1-pyrrolidinyl)methyl]benzyl}-1-phenylcyclopentanecarboxamide, commonly known as NPC 15669, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. NPC 15669 belongs to the class of benzylidene cyclopentanecarboxamides and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions.
Wirkmechanismus
The exact mechanism of action of NPC 15669 is not fully understood. However, it is believed that the compound exerts its anti-cancer activity by inhibiting the activity of the enzyme histone deacetylase (HDAC). HDAC is an enzyme that plays a crucial role in the regulation of gene expression and is often overexpressed in cancer cells. Inhibition of HDAC activity can lead to the activation of tumor suppressor genes and the induction of cell death.
Biochemical and Physiological Effects:
NPC 15669 has been shown to exhibit a range of biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells by inducing cell death and inhibiting cell proliferation. In addition, NPC 15669 has been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of NPC 15669 is its potential therapeutic applications in various diseases. The compound has been shown to exhibit anti-cancer activity and neuroprotective effects, making it a promising candidate for drug development. However, one of the limitations of NPC 15669 is its relatively low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of NPC 15669. One potential direction is the development of more potent analogs of NPC 15669 that exhibit improved solubility and pharmacokinetic properties. Another direction is the study of the compound's mechanism of action in more detail, which can lead to the identification of new targets for drug development. Furthermore, the potential use of NPC 15669 in combination with other drugs for the treatment of cancer and neurodegenerative diseases can be explored.
Synthesemethoden
NPC 15669 is synthesized using a multi-step process that involves the reaction of 4-bromobenzaldehyde with cyclopentanecarboxylic acid, followed by the reduction of the resulting compound with sodium borohydride. The final step involves the coupling of the resulting alcohol with N-(pyrrolidin-2-ylmethyl)amine to form NPC 15669.
Wissenschaftliche Forschungsanwendungen
NPC 15669 has been studied extensively for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. The compound has been shown to exhibit anti-cancer activity by inhibiting the growth of cancer cells and inducing cell death. In addition, NPC 15669 has been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-[[4-[(2-oxopyrrolidin-1-yl)methyl]phenyl]methyl]-1-phenylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O2/c27-22-9-6-16-26(22)18-20-12-10-19(11-13-20)17-25-23(28)24(14-4-5-15-24)21-7-2-1-3-8-21/h1-3,7-8,10-13H,4-6,9,14-18H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHUSRWDYPIAUCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NCC3=CC=C(C=C3)CN4CCCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(2-oxo-1-pyrrolidinyl)methyl]benzyl}-1-phenylcyclopentanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-{[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}-2-(4-fluorophenyl)morpholine](/img/structure/B5298687.png)
![5-{3-chloro-4-[(4-fluorobenzyl)oxy]benzylidene}-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5298692.png)

![1-(phenylsulfonyl)-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B5298703.png)
![N-{2-[(4-methylbenzoyl)amino]-3-phenylacryloyl}valine](/img/structure/B5298711.png)
![4-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-nitrophenyl)butanamide](/img/structure/B5298715.png)
![N-methyl-2-oxo-N-[4-(1H-pyrazol-1-yl)benzyl]-2-pyridin-3-ylacetamide](/img/structure/B5298739.png)
![N'-benzyl-N-[3-(2-chlorophenoxy)propyl]-N-methylsulfamide](/img/structure/B5298742.png)
![8-[2-(1H-pyrazol-1-ylmethyl)benzyl]-6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine](/img/structure/B5298748.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylbutanamide](/img/structure/B5298756.png)
![2-(methoxymethyl)-7-[4-(trifluoromethoxy)phenyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5298759.png)